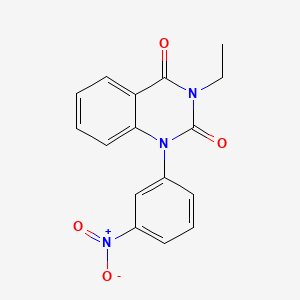

Nitraquazone

Description

Contextualization within Phosphodiesterase Inhibition Research

Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating cellular signaling by hydrolyzing and degrading cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) nih.govmdpi.commdpi.com. These cyclic nucleotides act as second messengers, influencing a wide array of physiological processes, including inflammatory responses, cell proliferation, and differentiation mdpi.commdpi.comaacrjournals.org. Among the 11 known PDE families, PDE4 specifically promotes the hydrolysis of cAMP and is predominantly expressed in the brain, immune system cells, and cardiovascular tissues nih.govmdpi.com.

The inhibition of PDE4 enzymes has been extensively investigated as a therapeutic strategy for various conditions, including respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma, as well as psoriasis and other autoimmune disorders nih.govmdpi.commdpi.com. Nitraquazone is recognized as a phosphodiesterase inhibitor that strongly enhances the increase in intracellular cAMP levels induced by appropriate effectors ncats.io. This effect is attributed to its inhibition of both low and high-affinity cAMP phosphodiesterases ncats.io. Research has shown that this compound can affect cytokine production, for instance, reducing the production of IL-5 ncats.io.

Historical Perspective on this compound as a Prototypical Compound

The design and development of PDE4 inhibitors as drug candidates trace back to the 1980s mdpi.com. This compound, identified as a prototypical quinazolinedione-based PDE4 inhibitor, was a subject of extensive pharmacological studies during the 1980s encyclopedia.pubnih.govmdpi.com. These investigations aimed to comprehensively characterize its pronounced anti-inflammatory properties, including its capacity to inhibit the release of lysosomal enzymes during inflammation encyclopedia.pubnih.govmdpi.com.

In parallel with pharmacological characterization, the chemical structure of this compound was significantly modified in various medicinal chemistry programs, leading to the synthesis of numerous analogues with relevant PDE4 inhibitory activity encyclopedia.pubnih.govmdpi.com. Structure-activity relationship (SAR) studies on these new series of derivatives provided insights into the molecular features critical for PDE4 inhibition encyclopedia.pubnih.gov. This compound is considered one of three structural classes of PDE4 inhibitors, alongside structural analogues of rolipram (B1679513) and structures related to the xanthine (B1682287) nucleus mdpi.com. Despite the emergence of newer, more selective PDE4 inhibitors like roflumilast, compounds like rolipram and this compound continue to be used as reference compounds in pharmacology studies to evaluate the activity of novel PDE4 inhibitors encyclopedia.pubnih.govaacrjournals.orgresearchgate.netnih.gov.

Structure

3D Structure

Propriétés

Numéro CAS |

56739-21-0 |

|---|---|

Formule moléculaire |

C16H13N3O4 |

Poids moléculaire |

311.29 g/mol |

Nom IUPAC |

3-ethyl-1-(3-nitrophenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C16H13N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h3-10H,2H2,1H3 |

Clé InChI |

GNWCRBFQZDJFTI-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |

SMILES canonique |

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Synonymes |

3-ethyl-1-(3-nitrophenyl)-2,4(1H,3H)-quinazolinedione nitraquazone TVX 2706 TVX-2706 |

Origine du produit |

United States |

Molecular Mechanisms of Action of Nitraquazone

Cyclic Nucleotide Phosphodiesterase 4 (PDE4) Inhibition

Nitraquazone is recognized as a prototypical inhibitor of cyclic nucleotide phosphodiesterase 4 (PDE4), a family of enzymes crucial for the hydrolysis and degradation of cyclic adenosine (B11128) monophosphate (cAMP). encyclopedia.pubnih.gov The inhibition of PDE4 by compounds like this compound has been a significant area of research for the treatment of various inflammatory conditions, including respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, as well as autoimmune disorders like psoriasis. encyclopedia.pubnih.gov

Research findings have quantified this compound's inhibitory potency against PDE4. For instance, studies have reported an IC50 value of 1.9 µM for this compound as a PDE4 inhibitor. jst.go.jp In guinea-pig peritoneal macrophages, this compound was observed to suppress over 80% of the hydrolytic activity of PDE4 with an IC50 of 540 nM (0.54 µM). ncats.ionih.gov This inhibitory action positions this compound as a compound that can significantly influence cellular processes regulated by cAMP.

Table 1: PDE4 Inhibitory Potency of this compound

| Enzyme | IC50 Value (this compound) | Cell/System | Reference |

| PDE4 | 1.9 µM | Not specified | jst.go.jp |

| PDE4 | 540 nM (0.54 µM) | Guinea-pig peritoneal macrophages | ncats.ionih.gov |

Modulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

A primary consequence of PDE4 inhibition by this compound is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This compound has been shown to strongly enhance the increase in intracellular cAMP levels induced by appropriate effectors in various tested systems, with EC50 values in the submicromolar range. ncats.io This effect is not due to increased responsiveness to an effector like prostaglandin (B15479496) E1 or enhanced adenylate cyclase activity, but rather to the inhibition of both low and high affinity cyclic AMP phosphodiesterases. ncats.io

Elevated intracellular cAMP levels play a critical role in regulating inflammatory responses. High concentrations of cAMP are known to suppress the function of pro-inflammatory and immunocompetent cells. jst.go.jp Therefore, the accumulation of cAMP, resulting from the inhibition of its degradation by PDE4, is a key mechanism through which this compound exerts its anti-inflammatory effects. jst.go.jpresearchgate.net

Selectivity Profile Against PDE Isoforms (e.g., PDE3, PDE5)

This compound's primary mechanism involves selective inhibition of PDE4. encyclopedia.pubnih.govjst.go.jpncats.ionih.gov This selectivity is crucial because different PDE isoforms regulate distinct signaling pathways. PDE4 enzymes are specifically cAMP-hydrolyzing, whereas other PDE families, such as PDE3 and PDE5, may hydrolyze cGMP or both cAMP and cGMP. researchgate.net

Studies on this compound analogues have demonstrated a high selectivity for PDE4 over other isoforms, particularly PDE3 and PDE5. For instance, certain 5-anilino derivatives, structurally related to this compound, exhibited significant selectivity for PDE4 and showed no affinity or inhibitory effects towards PDE3 and PDE5. encyclopedia.pubnih.gov This selective inhibition of PDE4 is important for its therapeutic profile, as it minimizes off-target effects that could arise from inhibiting other PDE isoforms. For example, while PDE4 inhibitors, including this compound, effectively suppress TNF-α production, PDE3 inhibitors show a lesser effect, and PDE5 inhibitors can even stimulate TNF-α production. nih.gov The distinct IC50 values of other PDE inhibitors, such as vardenafil (B611638) (a PDE5 inhibitor) which has IC50 values greater than 1000 nM for PDE3 and PDE4, further underscore the isoform-specific targeting by compounds like this compound. nih.gov

Downstream Cellular and Biochemical Effects

The inhibition of PDE4 by this compound leads to several downstream cellular and biochemical effects that contribute to its anti-inflammatory and immunomodulatory properties.

Regulation of Pro-inflammatory Mediator Release (e.g., TNF-α, Lysosomal Enzymes)

This compound exhibits pronounced anti-inflammatory properties, including the capability of inhibiting the release of lysosomal enzymes during inflammation. encyclopedia.pubnih.gov Lysosomal enzymes, when released from cells, can contribute to tissue destruction and amplify the inflammatory response by recruiting new leukocytes. ijcrr.com The increase in intracellular cAMP levels, facilitated by PDE4 inhibition, reduces the selective release of inflammatory materials from leukocyte lysosomes. nih.gov

Furthermore, this compound, as a PDE4 inhibitor, plays a significant role in regulating the production of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α). PDE4 is directly involved in the regulation of TNF-α synthesis. jst.go.jpmdpi.com By inhibiting PDE4, this compound leads to the accumulation of cAMP, which in turn suppresses TNF-α production in human monocytes. jst.go.jp Comparative studies have shown that selective PDE4 inhibitors like this compound and rolipram (B1679513) exert a more potent inhibitory effect on TNF-α synthesis compared to their effect on Interleukin-1 beta (IL-1β) production. termedia.pl this compound has also been observed to reduce the production of Interleukin-5 (IL-5) with an IC50 of 0.8 µM, while its potency against other cytokines such as Interleukin-2 (B1167480) (IL-2), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interferon-gamma (IFN-gamma) is 3-6 times lower. ncats.io

Table 2: Effect of this compound on Pro-inflammatory Mediator Release

| Mediator | Effect of this compound (as PDE4 inhibitor) | Reference |

| Lysosomal Enzymes | Inhibition of release | encyclopedia.pubnih.gov |

| TNF-α | Suppression of production | jst.go.jpresearchgate.netnih.govtermedia.pl |

| IL-5 | Reduction of production (IC50 = 0.8 µM) | ncats.io |

| IL-1β | Modest suppression (at high concentrations) | nih.govtermedia.pl |

| IL-2 | Lower potency in reducing production | ncats.io |

| GM-CSF | Lower potency in reducing production | ncats.io |

| IFN-gamma | Lower potency in reducing production | ncats.io |

Impact on Immunocompetent Cell Function

The modulation of cAMP levels by this compound has a direct impact on the function of immunocompetent cells. High intracellular cAMP levels are known to suppress the activity of both pro-inflammatory and immunocompetent cells. jst.go.jp PDE4 isoforms, specifically PDE4A, PDE4B, and PDE4D, are highly expressed in the majority of immune system cells, while PDE4C is largely absent. mdpi.comresearchgate.net These isoforms, particularly PDE4B and PDE4D, are involved in modulating neutrophil function. mdpi.com

Chemical Synthesis and Derivatization Strategies for Nitraquazone Analogues

Synthetic Methodologies for Quinazolinedione Core

The quinazolinedione nucleus, a fundamental component of Nitraquazone, is typically constructed through several established synthetic routes. One common approach involves the cyclization of 2-aminobenzamides. For instance, the synthesis of 3-butylquinazoline-2,4(1H,3H)-dione, a key intermediate, can be achieved by reacting 2-amino-N-butylbenzamide with carbon disulfide, followed by treatment with hydrazine (B178648) hydrate.

Another significant methodology for preparing quinazolinedione derivatives begins with the reaction of 4,5-disubstituted-2-aminobenzoic acid derivatives with ethyl isocyanatoacetate in a basic medium. This initial step forms 4,5-disubstituted-2-[3-(2-ethoxy-2-oxoethyl)ureido]benzoic acid derivatives, which then undergo a ring-closure reaction by refluxing in concentrated hydrochloric acid to yield 2-(6,7-disubstituted-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives.

Further advancements in quinazolinedione synthesis include the annulation of substituted anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas. This metal-catalyst-free process facilitates the formation of N-aryl-N′-pyridyl ureas, which subsequently cyclocondense into the desired fused heterocycles with moderate to good yields. Additionally, zinc-catalyzed cyclization of ureido benzoates has been reported to produce quinazoline (B50416) diketones under mild conditions. Copper-catalyzed cross-coupling reactions between 2-isocyanatophenone and amines also offer a route to quinazolin-4(3H)-ones.

Derivatization Strategies and Analogue Development

Derivatization strategies play a crucial role in modifying the chemical and structural characteristics of a compound to enhance its properties, such as extraction selectivity, volatility, or stability. In the context of this compound, extensive manipulation of its chemical structure has been undertaken in medicinal chemistry programs, leading to the development of numerous analogues with significant PDE4 inhibitory activity.

Quinazolinedione and Pyrimidinedione Derivatives

This compound is recognized as the prototypical quinazolinedione-based PDE4 inhibitor. Medicinal chemistry efforts have focused on developing simplified analogues where the fused bicyclic system of this compound is replaced by a single pyrimidinedione or pyridinone core. While these simplified analogues generally exhibit lower PDE4 inhibitory potency, with IC50 values often in the micromolar range, they represent important structural variations.

The synthesis of pyrimidinedione derivatives as simplified analogues of this compound has been extensively reported. A common modification involves the introduction of an ethyl group at position 3 of the pyrimidinedione nucleus to meet the structural requirements for this compound derivatives. Synthetic routes for pyrimidinedione derivatives often involve the reaction of aryl methylene (B1212753) derivatives, such as chalcones, with thiourea (B124793) and potassium hydroxide (B78521) in ethanol, sometimes facilitated by microwave irradiation.

Exploration of Substituent Replacements (e.g., 3-NO2-phenyl residue)

A key derivatization strategy for this compound analogues has involved the exploration of substituent replacements, particularly at the 3-NO2-phenyl residue. Research has demonstrated that this specific residue in this compound can be replaced by a variety of other groups and functions while largely retaining a good level of affinity and inhibitory potency towards PDE4.

An illustrative example of such a derivative is CP 77059, which maintains a planar heterocyclic structure based on the aza-quinazolinedione system and exhibits significant PDE4 inhibitory potency. Structure-activity relationship (SAR) studies on these new series of derivatives have highlighted that the incorporation of additional electron-withdrawing groups can lead to benefits in terms of both affinity and activity on PDE4.

Hybrid Compound Design (e.g., Quinazolin-4(3H)-one/Schiff Base Hybrids)

The design of hybrid compounds represents another sophisticated derivatization strategy for this compound analogues. This approach combines the quinazolinone scaffold with other pharmacologically relevant moieties, such as Schiff bases. Novel quinazolin-4(3H)-one/Schiff base hybrids have been rationally designed and synthesized, demonstrating promising biological activities.

The synthesis of these hybrids typically involves the condensation reaction of 3-amino-2-methylquinazolin-4(3H)-one with various aromatic aldehydes. Another method described for preparing quinazolin-4(3H)-one Schiff bases involves the reaction between a primary amine of 3-amino-2-methyl quinazolin-4(3H)-one and different aldehyde derivatives under acetic acid and heating conditions. Lead optimization strategies have actively pursued the creation of quinazolin-4(3H)-ones/Schiff bases with novel substituents to explore and enhance their selective PDE4 inhibitory activity.

Structure Activity Relationship Sar Investigations of Nitraquazone and Its Analogues

Elucidation of Pharmacophore Features

The pharmacophore for a PDE4 inhibitor outlines the essential structural features and their spatial arrangement necessary for binding and inhibition of the enzyme. For Nitraquazone and related compounds, the interaction with the PDE4 active site is understood through a general model derived from co-crystal structures of various inhibitors. The active site is characterized by three main pockets: a metal-binding pocket (M), a core pocket (Q) that is further divided into Q1 and Q2 subpockets, and a solvent-accessible side pocket (S). lbl.gov

Key interactions that define the pharmacophore include:

Hydrophobic Clamp: A critical interaction involves the inhibitor being sandwiched between two highly conserved hydrophobic residues. lbl.gov In the case of quinazolinedione-based inhibitors like this compound, the fused bicyclic ring system is thought to engage in π–π stacking interactions with a phenylalanine residue within the active site. nih.gov

Glutamine Orientation: An invariant glutamine residue within the active site forms crucial hydrogen bonds with the inhibitor, controlling its binding orientation. lbl.gov

Pocket Occupancy: The substituents on the core scaffold of the inhibitor extend into the various pockets. For instance, the quinazolinedione core of this compound and its analogues occupies the lipophilic pockets (Q1 and Q2) of the PDE4 active site. nih.gov The nature of the groups extending into the solvent-exposed S pocket can significantly influence the inhibitor's potency and properties. nih.gov

Simplified analogues of this compound, where the quinazolinedione system was replaced by a single pyrimidinedione or pyridinone core, have been developed. nih.gov These analogues generally exhibit lower PDE4 inhibitory potency, with IC50 values often in the micromolar range, highlighting the importance of the fused bicyclic system for high-affinity binding. nih.gov

Impact of Substituent Modifications on PDE4 Inhibitory Potency and Affinity

Structure-activity relationship (SAR) studies involving systematic modification of the this compound structure have provided detailed insights into how different substituents affect PDE4 inhibition. These studies have explored modifications at various positions on the quinazoline (B50416) ring system.

Research on a series of 6-nitroquinazolines, which are structurally related to this compound, has revealed several key determinants for activity:

C(7)-Position: The presence of an unsubstituted piperazine (B1678402) ring at the C(7)-position was found to be a requirement for inhibitory activity against both TNF-α production and T-cell proliferation, which are downstream effects of PDE4 inhibition. nih.gov

C(4)-Position: Modifications at this position with different aryl groups significantly impact potency. For example, introducing a 4-fluorophenyl or a 3,4-difluorophenyl moiety at the C(4)-position resulted in compounds with potent inhibitory effects and low cell growth inhibition. nih.gov

The table below summarizes the impact of substitutions on the inhibitory activity of selected 6-nitroquinazoline (B1619102) analogues.

| Compound | C(4)-Substituent | Effect on TNF-α Production |

|---|---|---|

| 5d | 4-Fluorophenyl | Significant Inhibition |

| 5f | 3,4-Difluorophenyl | Significant Inhibition |

These findings demonstrate that specific substitutions, particularly halogenated phenyl rings at the C(4)-position, are favorable for enhancing the biological activity of the quinazoline scaffold, while the integrity of the C(7)-piperazine group is essential.

Structural Determinants for PDE4 Isoform Selectivity

The PDE4 enzyme family is composed of four distinct isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. While the catalytic active sites of these isoforms are highly conserved, developing inhibitors that can selectively target a specific isoform is a major goal in drug discovery. nih.gov This is because inhibition of different isoforms is linked to different biological outcomes; PDE4B inhibition is primarily associated with anti-inflammatory effects, whereas PDE4D inhibition has been linked to side effects like nausea and emesis. mdpi.comresearchgate.net

The structural basis for isoform selectivity, particularly between PDE4B and PDE4D, lies in differences outside the immediate active site. nih.gov A key structural element is a C-terminal regulatory helix known as Control Region 3 (CR3). nih.govnih.gov This helix can adopt different conformations, opening or closing over the active site. nih.gov Selective inhibitors can capture the CR3 helix in a "closed" conformation, blocking substrate access. nih.gov

The selectivity for PDE4B over PDE4D is driven by a single amino acid difference in the CR3 region:

PDE4B contains a Leucine (B10760876) residue (Leu674 in PDE4B1). nih.govnih.gov

PDE4D contains a Glutamine residue at the corresponding position (Gln594 in PDE4D). nih.govnih.gov

This single amino acid polymorphism is a critical determinant for inhibitor selectivity. nih.govresearchgate.net Swapping these residues between the two isoforms can cause a 70- to 80-fold shift in inhibitor selectivity. nih.gov Inhibitors can be designed to exploit the hydrophobic environment created by the leucine in PDE4B, leading to preferential binding. researchgate.net While the active sites of PDE4B and PDE4D are largely comparable, these subtle conformational differences in other regions provide a basis for designing isoform-selective drugs. drugbank.com

Within the quinazolinedione class, specific analogues have been identified that show preferential inhibition of the PDE4B isoform.

| Compound | Target Isoform | IC50 (µM) |

|---|---|---|

| 3d | PDE4B | 1.34 ± 0.46 |

The development of such selective inhibitors is a promising strategy to maximize therapeutic anti-inflammatory effects while minimizing the dose-limiting side effects associated with non-selective PDE4 inhibitors. researchgate.net

Preclinical Pharmacological and Biochemical Evaluation of Nitraquazone

In Vitro Enzyme Inhibition Assays

Table 1: In Vitro Enzyme Inhibition Data for Nitraquazone

| Enzyme Target | Inhibition Type | IC50 / Effective Concentration (EC50) | Reference |

| Phosphodiesterase (overall activity) | Half-maximal inhibition | 10 µM | nih.gov |

| Phosphodiesterase 4 (PDE4) | IC50 | 540 nM | nih.gov |

Cellular Assays for Anti-inflammatory Responses (e.g., LPS-induced TNF-α Production)

This compound has demonstrated effects on cytokine production in cellular models, indicative of its anti-inflammatory potential. Studies involving phytohemagglutinin (PHA)-stimulated human blood cells showed that this compound modulated cytokine release. nih.gov It was particularly effective in reducing the production of interleukin-5 (IL-5), with an IC50 of 0.8 µM. nih.gov Its potency in inhibiting other pro-inflammatory cytokines, such as interleukin-2 (B1167480) (IL-2), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interferon-gamma (IFN-γ), was observed to be 3 to 6 times lower than its effect on IL-5. nih.gov

The inhibition of PDE4 by compounds like this compound is known to block the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). rsc.org LPS is a widely used pro-inflammatory stimulus in in vitro and in vivo models, leading to the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 by macrophages. hudson.org.auresearchgate.net Cellular assays utilizing macrophage-like cells, such as RAW 264.7 cells, are commonly employed to identify agents that can reduce TNF-α levels. huborganoids.nl

Table 2: In Vitro Cellular Anti-inflammatory Response Data for this compound

| Cellular Model / Stimulus | Cytokine Inhibited | IC50 (µM) | Relative Potency | Reference |

| PHA-stimulated human blood cells | IL-5 | 0.8 | Most potent | nih.gov |

| PHA-stimulated human blood cells | IL-2, GM-CSF, IFN-γ | 2.4 - 4.8 (estimated) | 3-6 times lower than IL-5 | nih.gov |

In Vitro Functional Studies on Immune Cell Modulation (e.g., Human Mononuclear Cells, Eosinophil Function)

This compound's ability to affect cytokine production in PHA-stimulated human blood cells highlights its role in modulating immune cell function. nih.gov This modulation is particularly relevant given its inhibitory effect on IL-5 production. nih.gov Eosinophils, a type of granulocyte, play crucial roles in immune defense, tissue remodeling, and inflammatory processes, including allergic diseases and parasitic infections. cnjournals.comjci.org Their differentiation is notably dependent on IL-5. cnjournals.com Eosinophils release various cytokines, such as IL-10 and IL-4, to modulate immune responses, and can also function as antigen-presenting cells. cnjournals.comjci.org By reducing IL-5 production, this compound's activity could indirectly influence eosinophil development and their subsequent roles in inflammatory cascades.

Animal Model Studies for Efficacy (e.g., Inflammation Models)

This compound (TVX 2706) has demonstrated anti-inflammatory action in in vivo studies. nih.gov While specific detailed animal models directly attributed to this compound itself were not extensively described in the provided search results, its classification as a potent PDE4 inhibitor provides strong inference for its potential efficacy in various inflammation models. PDE4 inhibitors, as a class, are recognized as promising agents for the treatment of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other pathologies. nih.gov

Animal models are indispensable tools for investigating the mechanisms of inflammation and evaluating the efficacy of potential therapeutic agents. ncats.io Common models used to induce and study inflammation include the carrageenan-induced paw edema model, which assesses acute and local inflammation, and models involving lipopolysaccharide (LPS) administration to induce systemic inflammation or sepsis. ncats.iojst.go.jp Other PDE4 inhibitors have shown good in vivo activity in animal models of asthma/COPD and sepsis induced by LPS. rsc.org The demonstrated in vivo anti-inflammatory effects of this compound (TVX 2706) align with the known therapeutic potential of PDE4 inhibition in such preclinical models. nih.gov

Computational and Theoretical Chemistry Studies of Nitraquazone

Molecular Docking and Binding Mode Analysis within PDE4 Active Sites

Molecular docking studies are pivotal in predicting the binding conformation and interactions of a ligand, such as Nitraquazone, within the active site of its target protein. For PDE4 inhibitors, these studies reveal critical interactions that anchor the molecule and determine its inhibitory potency. The PDE4 active site is generally characterized by a hydrophobic pocket (Q pocket) containing an invariant glutamine residue (Gln) that is crucial for substrate and inhibitor binding, a metal-binding pocket with zinc and magnesium ions, and a solvent-filled side pocket. mdpi.comresearchgate.netplos.org

While direct docking studies on this compound itself are not extensively detailed in recent literature, analyses of its structural analogues provide significant insights into its likely binding mode. For instance, studies on the analogue LASSBio-448 have shown isoform-specific interactions. A common feature across PDE4 subtypes is the π–π stacking interaction between the inhibitor's aromatic ring system and a key phenylalanine residue (Phe446 in PDE4B). mdpi.comresearchgate.net This interaction helps to stabilize the ligand within the hydrophobic pocket. researchgate.net

Further detailed interactions vary among the PDE4 isoforms (A, B, and D), which explains the potential for developing isoform-selective inhibitors. mdpi.com For example, van der Waals interactions with residues such as Isoleucine, Methionine, and Phenylalanine have been noted in PDE4A. mdpi.com In PDE4B, a critical hydrogen bond often forms with the conserved glutamine residue (Gln443). mdpi.comresearchgate.net For PDE4D, analogues have been shown to form hydrogen bonds within the metal ion pocket of the active site. mdpi.com The quinazolinedione core of this compound and its derivatives is positioned to form these key interactions, particularly hydrogen bonds and hydrophobic contacts, which are essential for potent inhibition. mdpi.com

Table 1: Key Amino Acid Interactions for this compound Analogues in PDE4 Active Sites

| PDE4 Isoform | Interacting Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| All Subtypes | Phenylalanine (Phe) | π–π stacking | mdpi.com |

| PDE4A | Isoleucine (Ile), Methionine (Met), Phenylalanine (Phe) | Van der Waals | mdpi.com |

| PDE4B | Glutamine (Gln), Cysteine (Cys), Histidine (His) | Hydrogen Bond, Other Interactions | mdpi.com |

| PDE4D | Residues in the metal ion pocket | Hydrogen Bond | mdpi.com |

Molecular Dynamics Simulations and Ligand-Protein Interaction Profiling

Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex, complementing the static view provided by molecular docking. These simulations, conducted over nanoseconds, assess the stability of the predicted binding pose and characterize the flexibility of both the ligand and the protein residues upon binding. nih.govplos.orgnih.gov

For PDE4 inhibitors, MD simulations are used to confirm that the docked conformation is stable and that the key interactions identified in docking are maintained over time. nih.govnih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation period suggests a stable binding mode. nih.gov

Furthermore, MD simulations help in profiling the ligand-protein interactions by analyzing the frequency and duration of specific contacts, such as hydrogen bonds and hydrophobic interactions. plos.org Root-mean-square fluctuation (RMSF) analysis can identify the mobility of individual amino acid residues, revealing which parts of the protein become more or less flexible upon ligand binding. nih.gov Studies have shown that for potent inhibitors, the residues in the catalytic domain of PDE4B show low fluctuation, indicating that the binding of the ligand stabilizes the protein structure. nih.gov These simulations are crucial for validating docking results and providing a more accurate understanding of the binding thermodynamics, ultimately aiding in the design of inhibitors with improved affinity and selectivity. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to guide the design of new, more potent PDE4 inhibitors. nih.gov

In a typical 3D-QSAR study, a set of molecules with known inhibitory activities (e.g., IC50 values) are structurally aligned. nih.gov CoMFA then calculates the steric (shape-related) and electrostatic (charge-related) fields around each molecule. nih.gov By correlating these field values with the biological activity, a predictive model is generated. nih.gov This model is often visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov

For example, CoMFA models for PDE4 inhibitors have revealed specific structural requirements for high potency. nih.gov Green contours in these maps indicate areas where adding bulky, sterically favorable groups would increase inhibitory activity, while yellow contours show regions where steric bulk is detrimental. nih.gov Similarly, blue and red contours indicate where electropositive and electronegative groups, respectively, would be beneficial. nih.gov These models have proven useful in elucidating the structure-activity relationships for this compound derivatives and serve as a valuable tool for the rational design and prediction of the activity of novel compounds before their chemical synthesis. nih.gov

Table 2: IC50 Values for Selected PDE4 Inhibitors

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| This compound Analogue 169 | PDE4 | 6.54 µM | |

| This compound Analogue 170 | PDE4 | 0.62 µM | |

| This compound Analogue 171 | PDE4 | 5.72 µM | |

| This compound Analogue 172 | PDE4 | 4.87 µM | |

| Roflumilast | PDE4B | 0.84 nM | mdpi.com |

| Roflumilast | PDE4D | 0.68 nM | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.